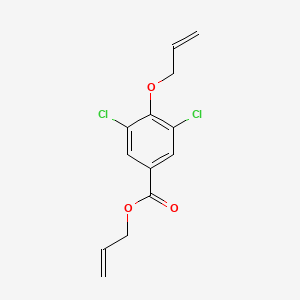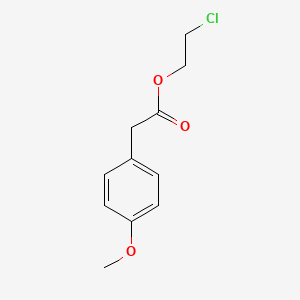![molecular formula C16H10Cl3NO2 B14370681 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-92-6](/img/structure/B14370681.png)
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactors, which offer advantages such as improved reaction control, safety, and scalability. The process typically includes steps like catalytic reduction, extraction, and purification to obtain the final product .
化学反应分析
Types of Reactions
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions, such as SN1 and SN2 mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while nucleophilic substitution can result in the formation of new carbon-halogen bonds .
科学研究应用
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate .
- 2,4-Dichloroaniline .
- Ethanone, 2-chloro-1-(2,4-dichlorophenyl)- .
Uniqueness
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific structural features, such as the indole ring and the presence of multiple chlorine atoms.
属性
CAS 编号 |
93548-92-6 |
|---|---|
分子式 |
C16H10Cl3NO2 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-6-5-9(12(18)7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
InChI 键 |
DRGDHDJLMADBCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


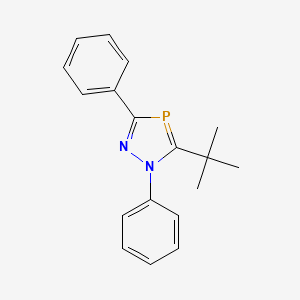
acetic acid](/img/structure/B14370606.png)

![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
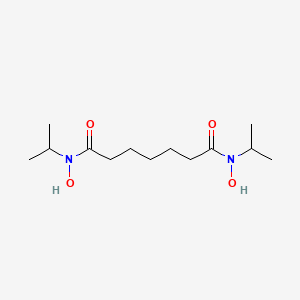
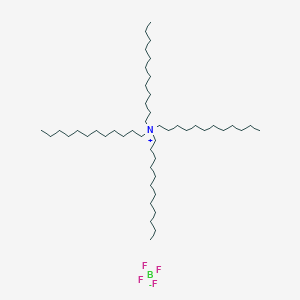
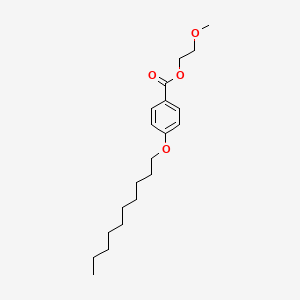
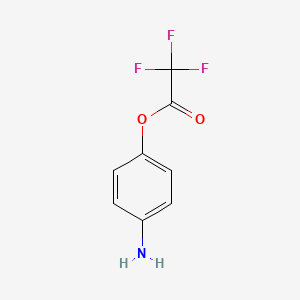
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
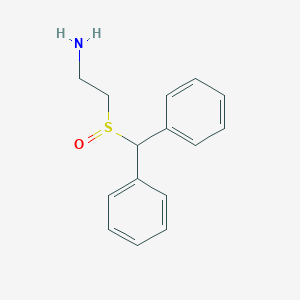
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
